6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098139-31-0
Cat. No.: VC3149058
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098139-31-0 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.2 g/mol |
| IUPAC Name | 6-(furan-3-yl)-1-methylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C10H9N3O/c1-12-3-4-13-10(12)6-9(11-13)8-2-5-14-7-8/h2-7H,1H3 |
| Standard InChI Key | SLMBDWMOJOZFMK-UHFFFAOYSA-N |
| SMILES | CN1C=CN2C1=CC(=N2)C3=COC=C3 |
| Canonical SMILES | CN1C=CN2C1=CC(=N2)C3=COC=C3 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.2 g/mol |
| CAS Number | 2098139-31-0 |
| IUPAC Name | 6-(Furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole |
The compound belongs to the broader class of imidazo[1,2-b]pyrazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities . Structurally, this compound can be considered a non-classical isostere of indole, offering improved properties such as enhanced solubility in aqueous media compared to indole-based compounds .
The furan substituent at position 6 contributes to the compound's unique electronic and steric properties, potentially influencing its interaction with biological targets. The methyl group at position 1 affects the electron density distribution across the molecule, which may impact its binding affinity to various receptors and enzymes. The planar heterocyclic system facilitates interaction with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
Synthetic Routes and Methodologies
The synthesis of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole and related derivatives has been approached through various methodologies, primarily involving cyclocondensation reactions and functionalization of the imidazo[1,2-b]pyrazole scaffold.
Selective Functionalization Strategies
Recent advances in the synthesis of imidazo[1,2-b]pyrazole derivatives include selective functionalization strategies. Researchers have reported methods for regioselective halogenation, magnesiation, and zincation of the imidazo[1,2-b]pyrazole scaffold using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by reactions with various electrophiles .
Biological Activities and Pharmacological Profile
The compound 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole and related imidazo[1,2-b]pyrazole derivatives exhibit a range of biological activities, making them promising candidates for drug development.
Anti-inflammatory Activity
Imidazo[1,2-b]pyrazole derivatives have demonstrated significant anti-inflammatory properties. Research has shown that compounds with this structural scaffold can act as inhibitors of various enzymes and mediators involved in the inflammatory cascade .
Brullo et al. reported the anti-inflammatory evaluation of 2,3-dihydro-imidazo[1,2-b]pyrazole derivatives. One compound, N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide, showed particularly potent inhibition of chemotaxis with IC50 values of 3.8 nM for Fmlp-Ome-induced chemotaxis and 1.2 nM for IL8-induced chemotaxis . While specific data for 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is limited, the structural similarities suggest potential anti-inflammatory activity.
Other Biological Activities
Besides anti-inflammatory and anticancer activities, pyrazole derivatives and related heterocycles have been reported to possess analgesic properties, antibacterial activity, and enzyme inhibition capabilities . The furan component in 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole may contribute additional antibacterial properties, as furan derivatives have shown significant antibacterial activity.
The biological activities of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole likely stem from its ability to interact with various biological targets through non-covalent interactions. The planar heterocyclic structure facilitates binding to protein pockets, while the substituents provide specificity for particular targets.
Medicinal Chemistry Applications and Structure-Activity Relationships
The unique structural features and biological activities of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole make it a promising scaffold for medicinal chemistry applications.
Comparison with Indole-Based Compounds
The imidazo[1,2-b]pyrazole scaffold has been identified as a non-classical isostere of indole, a prevalent structural motif in numerous pharmaceuticals. Comparative studies between indole-based drugs and their imidazo[1,2-b]pyrazole counterparts have shown that substitution of the indole ring with an imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .
Research has demonstrated that an imidazo[1,2-b]pyrazole isostere of the indolyl drug pruvanserin exhibited improved solubility while maintaining biological activity . This property is particularly valuable for drug development, as improved water solubility can enhance bioavailability and pharmacokinetic properties.
Table 4: Advantages of Imidazo[1,2-b]pyrazole Scaffold Compared to Indole
| Property | Imidazo[1,2-b]pyrazole | Indole | Advantage |
|---|---|---|---|
| Aqueous Solubility | Enhanced | Limited | Improved bioavailability |
| Structural Diversity | Multiple substitution points | Fewer functionalization opportunities | Greater SAR exploration |
| Synthetic Accessibility | Multiple efficient routes | Well-established methods | Comparable |
| Biological Activity | Diverse (anti-inflammatory, anticancer) | Well-characterized (mainly CNS) | Broader application potential |
Structure-Activity Relationship Considerations
The biological activity of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole can be modified through strategic structural alterations. Several opportunities for optimization include:
-
Modification of the furan ring to alter binding affinity and selectivity
-
Introduction of additional substituents at various positions to enhance potency or target specificity
-
Replacement of the methyl group at position 1 with other alkyl or aryl groups to affect pharmacokinetic properties
-
Functionalization of the imidazo[1,2-b]pyrazole core using selective methods to create derivatives with enhanced activities
Recent research has revealed that pyrazole rings can undergo ring fragmentation under specific conditions, providing access to push-pull dyes with a proaromatic core . This finding expands the potential applications of these compounds beyond medicinal chemistry into materials science.
Analytical Characterization and Identification
Proper characterization of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is essential for confirming its structure, assessing purity, and enabling structure-activity relationship studies.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information, with characteristic signals for the protons of the furan ring, the imidazo[1,2-b]pyrazole core, and the methyl group. The expected 1H NMR spectrum would show distinctive signals for the nine hydrogen atoms in the molecule.
Mass spectrometry confirms the molecular weight (187.2 g/mol) and provides characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C10H9N3O). For identification purposes, the following data are typically used:
Table 5: Spectroscopic Data for 6-(Furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
| Analytical Technique | Expected Results |
|---|---|
| 1H NMR | Signals for furan protons (3H), imidazo[1,2-b]pyrazole protons (3H), methyl protons (3H) |
| 13C NMR | Signals for 10 carbon atoms including characteristic shifts for heterocyclic carbons |
| MS | Molecular ion peak at m/z 187 |
| IR | Characteristic absorption bands for C=N, C=C, and C-O bonds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume